![molecular formula C21H25N3O3S B2358809 4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine CAS No. 855714-81-7](/img/structure/B2358809.png)
4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action different from traditional antibiotics. In this context, benzophenone, indole, and benzimidazole moieties have been crucial frameworks for innovative drug discovery. The compound you’ve mentioned falls within this category. Researchers have synthesized benzimidazole-bridged benzophenone-substituted indole scaffolds, some of which exhibit potent antimicrobial activity. Notably, compounds 11b, 11e, 11f, and 11h have demonstrated efficacy against tested bacterial strains .
Antifungal Agents
The emergence of drug-resistant fungal infections poses a significant health challenge. While ketoconazole was the first orally active antifungal agent, newer compounds are needed. The compound you’ve specified could be explored for its antifungal potential, especially considering its structural features and the need for effective antifungal therapies .
Hybrid Antimicrobials
Combining the effects of different agents can enhance antibacterial activity. Researchers have synthesized derivatives that combine thiazole and sulfonamide moieties, both known for their antibacterial properties. Investigating the compound’s hybrid antimicrobial potential could yield promising results .
Human Neutrophil Elastase (hNE) Inhibitors
Human neutrophil elastase (hNE) plays a role in inflammatory processes and diseases like Acute Respiratory Distress Syndrome (ARDS). Some benzenesulfonic acid derivatives have been evaluated as competitive inhibitors of hNE. Compound 4f, for instance, shows moderate inhibitory activity. Further exploration of related compounds could contribute to ARDS treatment .
Targeting FtsZ Protein
FtsZ, a key protein in bacterial cell division, is considered a potential target for novel antibacterial agents. Docking studies have indicated that compounds 11b, 11e, 11f, and 11h interact with FtsZ, aligning with their in vitro antimicrobial activity. Investigating their effects on bacterial cell division could provide valuable insights .
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division protein ftsz . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
It is known that similar compounds interact with their targets, such as ftsz, leading to inhibition of bacterial cell division . This interaction can result in the disruption of bacterial growth and proliferation.
Biochemical Pathways
It can be inferred that the compound may interfere with the bacterial cell division process by inhibiting the function of ftsz, thereby affecting the bacterial cell cycle .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymatic processes, and excreted through the kidneys .
Result of Action
Similar compounds have shown potent antimicrobial activity, indicating that they may lead to the death of bacterial cells by disrupting their cell division process .
Action Environment
It is known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of similar compounds .
properties
IUPAC Name |
N-[4-(benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-10-7-8-13-18(16)19-23-21(20(27-19)22-14-9-15-24(2)3)28(25,26)17-11-5-4-6-12-17/h4-8,10-13,22H,9,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYJCWQJAJXAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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